molecular formula C4H11NO2 B121010 Bis(2-hydroxyethyl)-D8-amine CAS No. 103691-51-6

Bis(2-hydroxyethyl)-D8-amine

Cat. No. B121010
Key on ui cas rn: 103691-51-6
M. Wt: 113.18 g/mol
InChI Key: ZBCBWPMODOFKDW-SVYQBANQSA-N
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Patent
US04500656

Procedure details

In this example, it was asserted that a white, pulverulent diethanolamine carbamate was obtained by the introduction of carbon dioxide into a solution of diethanolamine in benzene.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
diethanolamine carbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](=[O:4])([OH:3])N.[NH:5]([CH2:9][CH2:10][OH:11])[CH2:6][CH2:7][OH:8]>C1C=CC=CC=1>[C:1](=[O:4])=[O:3].[NH:5]([CH2:9][CH2:10][OH:11])[CH2:6][CH2:7][OH:8] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
diethanolamine carbamate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(N)(O)=O.N(CCO)CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(=O)=O
Name
Type
product
Smiles
N(CCO)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04500656

Procedure details

In this example, it was asserted that a white, pulverulent diethanolamine carbamate was obtained by the introduction of carbon dioxide into a solution of diethanolamine in benzene.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
diethanolamine carbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](=[O:4])([OH:3])N.[NH:5]([CH2:9][CH2:10][OH:11])[CH2:6][CH2:7][OH:8]>C1C=CC=CC=1>[C:1](=[O:4])=[O:3].[NH:5]([CH2:9][CH2:10][OH:11])[CH2:6][CH2:7][OH:8] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
diethanolamine carbamate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(N)(O)=O.N(CCO)CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(=O)=O
Name
Type
product
Smiles
N(CCO)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04500656

Procedure details

In this example, it was asserted that a white, pulverulent diethanolamine carbamate was obtained by the introduction of carbon dioxide into a solution of diethanolamine in benzene.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
diethanolamine carbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](=[O:4])([OH:3])N.[NH:5]([CH2:9][CH2:10][OH:11])[CH2:6][CH2:7][OH:8]>C1C=CC=CC=1>[C:1](=[O:4])=[O:3].[NH:5]([CH2:9][CH2:10][OH:11])[CH2:6][CH2:7][OH:8] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
diethanolamine carbamate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(N)(O)=O.N(CCO)CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(=O)=O
Name
Type
product
Smiles
N(CCO)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04500656

Procedure details

In this example, it was asserted that a white, pulverulent diethanolamine carbamate was obtained by the introduction of carbon dioxide into a solution of diethanolamine in benzene.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
diethanolamine carbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](=[O:4])([OH:3])N.[NH:5]([CH2:9][CH2:10][OH:11])[CH2:6][CH2:7][OH:8]>C1C=CC=CC=1>[C:1](=[O:4])=[O:3].[NH:5]([CH2:9][CH2:10][OH:11])[CH2:6][CH2:7][OH:8] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
diethanolamine carbamate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(N)(O)=O.N(CCO)CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(=O)=O
Name
Type
product
Smiles
N(CCO)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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